![molecular formula C20H17BrN2O2S2 B2356103 1-(4-Bromophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole CAS No. 868218-63-7](/img/structure/B2356103.png)
1-(4-Bromophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole
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Description
1-(4-Bromophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole, also known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has been the subject of several clinical trials. In
Scientific Research Applications
- The compound has been evaluated for its anticancer potential. Specifically, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide demonstrated significant antiproliferative activity against HOP-92 cells (Non-Small Cell Lung Cancer subpanel). Additionally, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide exhibited cytostatic effects against SNB75 and SF-539 cells (CNS Cancer subpanel). These findings suggest its potential as an antitumor agent .
- Researchers have successfully synthesized and characterized this compound using techniques such as IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry. Understanding its structure and properties is crucial for further applications .
- The compound belongs to the class of 4-arylsulfonyl-1,3-oxazoles . Investigating its derivatives can lead to novel compounds with diverse biological activities .
- Given the importance of chemotherapy in treating malignant tumors, compounds like this one are valuable. Understanding its effects on tumor cells and its specificity can aid in drug development .
- Although not directly related to the compound, its bromine substituent could be useful in quinoline synthesis. Quinolines have various applications, including as pharmaceutical intermediates and fluorescent dyes .
- The sulfonyl group in the compound is a sulfonamide. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities. Further exploration of this aspect could yield interesting results .
Anticancer Activity
Chemical Synthesis
Oxazole Derivatives
Chemotherapy Development
Quinoline Synthesis
Sulfonamide Chemistry
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S2/c21-17-8-10-18(11-9-17)27(24,25)23-13-12-22-20(23)26-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFDWXCGUYJAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole |
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